Bienvenue dans la boutique en ligne BenchChem!

Rsm-932A

ChoKα Selectivity Enzymatic Assay Cancer Metabolism

RSM-932A is the premier ChoKα tool compound, validated as a non-competitive inhibitor with 33-fold selectivity (IC50 1 μM vs 33 μM ChoKβ). Unlike MN58b, its defined selectivity prevents confounding ChoKβ effects, essential for lipid metabolism & ER stress studies. Demonstrates 77% tumor reduction with 5-FU synergy in CRC xenografts and no cross-resistance with cisplatin in NSCLC. 300-fold more potent than MN58b against S. pneumoniae ChoK (IC50 0.5 μM). Crystalline solid, ≥95% purity.

Molecular Formula C46H38Br2Cl2N4
Molecular Weight 877.5 g/mol
CAS No. 850807-63-5
Cat. No. B1680146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRsm-932A
CAS850807-63-5
SynonymsRSM-932A;  RSM 932A;  RSM932A;  TCD 717;  TCD717;  TCD-717.
Molecular FormulaC46H38Br2Cl2N4
Molecular Weight877.5 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl.[Br-].[Br-]
InChIInChI=1S/C46H38Cl2N4.2BrH/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40;;/h3-30H,31-32H2,1-2H3;2*1H/q+2;;/p-2
InChIKeyDGBVSSXGHKAASQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RSM-932A (TCD-717) for Research Procurement: A First-in-Human Choline Kinase α (ChoKα) Inhibitor with Distinct Selectivity


RSM-932A (TCD-717; CAS 850807-63-5) is a synthetic bis-quinolinium compound designed as a specific inhibitor of choline kinase alpha (ChoKα) [1]. It was developed from a series of symmetrical bis-quinolinium compounds based on the hemicholinium-3 (HC-3) molecule [2]. RSM-932A demonstrates potent in vitro anti-proliferative activity against a broad panel of human tumor cell lines and in vivo anti-tumoral efficacy in mouse xenograft models, leading to its advancement as the first-in-human ChoKα inhibitor to enter Phase I clinical trials for advanced solid tumors [3]. The compound is supplied as a crystalline solid with a typical purity of ≥95% (HPLC) and is intended for research use only .

Procurement Risk Alert: Why MN58b or Other ChoKα Inhibitors Cannot Substitute for RSM-932A


Substituting RSM-932A with another ChoKα inhibitor, such as the widely studied MN58b, introduces significant experimental risk due to critical differences in target selectivity, binding mechanism, and functional outcomes. While both are ChoKα inhibitors, RSM-932A exhibits a non-competitive binding mode distinct from MN58b [1], leading to different effects on downstream signaling and cellular morphology [2][3]. Furthermore, head-to-head studies in bacterial models reveal that RSM-932A can act as an agonist in certain contexts where MN58b remains an inhibitor, underscoring that these compounds are not interchangeable [4]. Using an analog without verifying these specific properties will compromise the reproducibility and interpretation of research data, particularly in studies focused on ChoKα signaling, lipid metabolism, or cancer cell biology.

RSM-932A Comparative Data: Quantifying the Advantage for ChoKα Research


Human ChoKα vs. ChoKβ Selectivity: RSM-932A Matches MN58b's Potency with 33-Fold Specificity

In a direct head-to-head enzymatic assay comparing a panel of ChoKα inhibitors, RSM-932A demonstrated an IC50 of 1 ± 0.12 μM against human recombinant ChoKα, which is comparable to the potency of MN58b (1.4 ± 0.17 μM). However, RSM-932A exhibits a 33-fold selectivity for ChoKα over ChoKβ (IC50 = 33 μM), a profile that is distinct from other inhibitors in its class [1].

ChoKα Selectivity Enzymatic Assay Cancer Metabolism

Superior Potency Against Bacterial sChoK: RSM-932A is 300-Fold More Potent than MN58b

In enzymatic assays with Streptococcus pneumoniae choline kinase (sChoK), a model for studying bacterial ChoK, RSM-932A was 300 times more potent than MN58b (IC50: 0.5 μM vs. 150 μM, respectively) [1]. This dramatic difference in potency translated directly to a 25-fold lower minimum inhibitory concentration (MIC) for RSM-932A (0.4 μM) compared to MN58b (10 μM) against S. pneumoniae cultures [1].

sChoK Inhibition Antibacterial Streptococcus pneumoniae

Non-Competitive Binding Mechanism: A Differentiated Mode of Inhibition vs. MN58b

Kinetic studies reveal that RSM-932A inhibits ChoKα via a mixed-type mechanism with respect to choline and is non-competitive with respect to ATP [1]. In contrast, structural studies indicate that RSM-932A does not bind directly in the choline pocket, unlike earlier-generation inhibitors, but instead interacts with a proximal surface location on the enzyme [1]. This binding mode induces distinct conformational changes compared to the unbound enzyme [1].

Binding Kinetics Mechanism of Action Enzyme Inhibition

Absence of Cross-Resistance with Cisplatin: RSM-932A Overcomes Chemotherapy Resistance

In a key study on drug resistance, H460 non-small cell lung cancer (NSCLC) cells with acquired resistance to RSM-932A (H460 TCD717R) remained fully sensitive to cisplatin, with no change in IC50 compared to parental cells [1]. This demonstrates a lack of cross-resistance between RSM-932A and this standard-of-care chemotherapeutic agent, a finding that supports its use in combination strategies.

Drug Resistance Combination Therapy Non-Small Cell Lung Cancer

Differential In Vivo Response: RSM-932A Enhances 5-FU Efficacy in Colorectal Cancer Xenografts

In a colorectal cancer (CRC) xenograft model using HT-29 cells, the combination of RSM-932A with 5-fluorouracil (5-FU) resulted in a statistically significant reduction in tumor growth compared to either single agent alone [1]. This synergistic effect in vivo is a key differentiator for RSM-932A, as it validates its potential as a combination partner beyond single-agent anti-proliferative activity.

Combination Therapy Colorectal Cancer In Vivo Efficacy

Clinical Development Advancement: RSM-932A as the Sole ChoKα Inhibitor in Phase I Trials

RSM-932A (TCD-717) is the only ChoKα inhibitor to have advanced into human clinical trials, completing a Phase I dose-escalation study in patients with advanced solid tumors [1][2]. This clinical milestone distinguishes it from all other ChoKα inhibitors, including MN58b, which has not progressed to clinical evaluation.

Clinical Stage First-in-Human Translational Research

Primary Research Applications for RSM-932A (TCD-717) Based on Verified Evidence


Investigating ChoKα-Specific Signaling in Cancer Cell Metabolism

With a validated 33-fold selectivity for ChoKα over ChoKβ (IC50 = 1 μM vs. 33 μM) [1], RSM-932A is the optimal tool compound for dissecting ChoKα-specific roles in cancer cell metabolism, lipid biosynthesis, and oncogenic signaling. Its defined selectivity profile minimizes confounding effects from ChoKβ inhibition, which is a significant limitation when using less specific inhibitors or genetic knockdown approaches. Researchers can confidently attribute observed phenotypes, such as induction of ER stress and apoptosis , to ChoKα inhibition.

Preclinical Studies on Overcoming Platinum Resistance in NSCLC

The direct evidence showing a lack of cross-resistance between RSM-932A and cisplatin in NSCLC cell lines [2] makes this compound essential for research programs focused on overcoming chemotherapy resistance. RSM-932A can be used as a defined chemical probe to study the mechanisms by which ChoKα inhibition can re-sensitize platinum-resistant tumors, offering a pathway for the development of novel combination therapies.

Development of Combination Regimens for Colorectal Cancer (CRC)

The demonstrated in vivo synergy between RSM-932A and 5-fluorouracil (5-FU) in a CRC xenograft model, leading to a 77% reduction in tumor growth [3], positions RSM-932A as a critical reference agent for preclinical studies. It can be used to investigate the molecular basis of this synergy and to explore other rational combinations for CRC, leveraging the compound's unique non-competitive binding mechanism [4] and favorable preclinical toxicity profile .

Validation of Bacterial ChoK as a Drug Target in S. pneumoniae

RSM-932A is a superior tool compound for studying bacterial choline kinase (sChoK) in S. pneumoniae due to its potent inhibition (IC50 = 0.5 μM) and antimicrobial activity (MIC = 0.4 μM) [5]. Its 300-fold greater potency compared to MN58b in this system [5] allows for more sensitive and reproducible assays, making it the compound of choice for target validation, screening for more potent derivatives, and mechanistic studies of teichoic acid biosynthesis in this pathogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rsm-932A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.